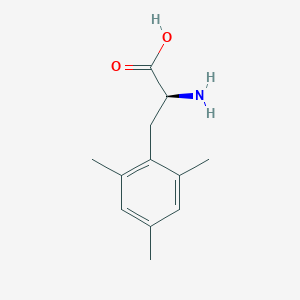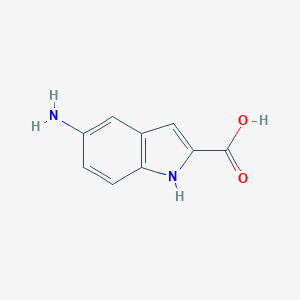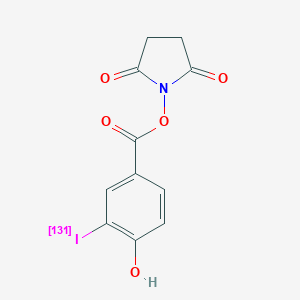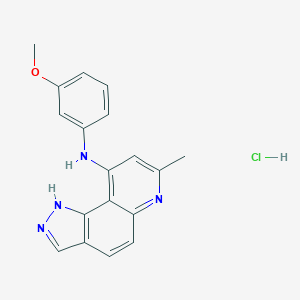
9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and cancer research. This compound is also known by its chemical name, MPQ, and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation, which may explain its potential anti-cancer and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Studies have shown that 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been found to have a low toxicity profile, making it a potential candidate for further drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline in lab experiments include its potential anti-cancer and anti-inflammatory properties, its low toxicity profile, and its ability to induce apoptosis in cancer cells. However, its limitations include the need for further research to fully understand its mechanism of action and the potential side effects associated with its use.
Zukünftige Richtungen
There are various future directions for the use of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline in scientific research. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the development of new drugs based on its structure. Additionally, studies could be conducted to investigate its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
In conclusion, 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline is a chemical compound that has shown promising results in various studies and has potential applications in various fields of scientific research. Its mechanism of action is not fully understood, but it has been found to possess anti-cancer and anti-inflammatory properties, induce apoptosis in cancer cells, and have a low toxicity profile. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline can be achieved through various methods, including the use of microwave-assisted synthesis, Suzuki coupling, and Sonogashira coupling. However, the most commonly used method is the Suzuki coupling reaction, which involves the reaction of 7-methyl-1H-pyrazolo(3,4-f)quinoline-9-boronic acid with 3-methoxyaniline in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
The potential applications of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline in scientific research are vast. It has been found to possess anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Eigenschaften
CAS-Nummer |
144588-46-5 |
|---|---|
Produktname |
9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline |
Molekularformel |
C18H17ClN4O |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-7-methyl-1H-pyrazolo[3,4-f]quinolin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H16N4O.ClH/c1-11-8-16(21-13-4-3-5-14(9-13)23-2)17-15(20-11)7-6-12-10-19-22-18(12)17;/h3-10H,1-2H3,(H,19,22)(H,20,21);1H |
InChI-Schlüssel |
IULCIXJJJIOGBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=N1)C=CC3=C2NN=C3)NC4=CC(=CC=C4)OC.Cl |
Kanonische SMILES |
CC1=CC(=C2C(=N1)C=CC3=C2NN=C3)NC4=CC(=CC=C4)OC.Cl |
Synonyme |
9-((3-methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline 9-(3-anisidino)-7-methyl-1H-pyrazolo(3,4-f)quinoline monohydrochloride 9-m-anisidino-7-methyl-1H-pyrazolo(3,4-f)quinoline MAMPQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



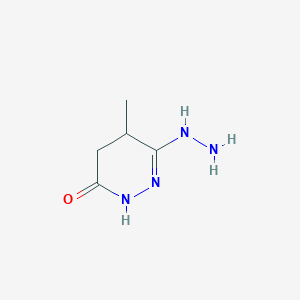
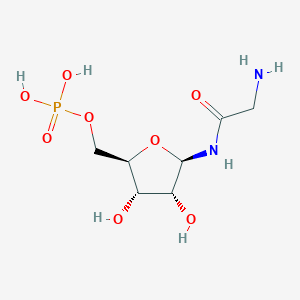
![(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B131144.png)
![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)
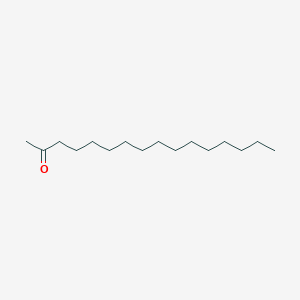
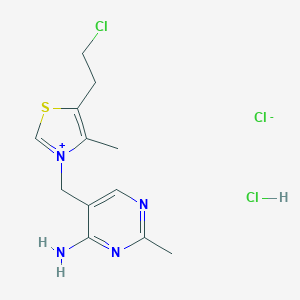
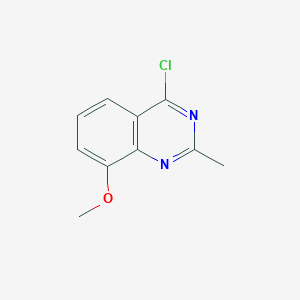
![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)
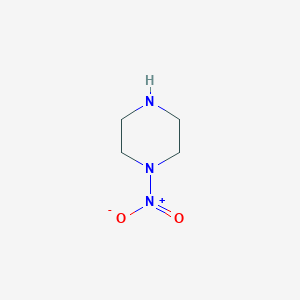
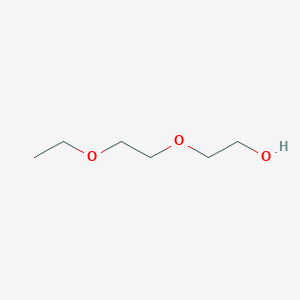
![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)
